N-(5-bromopyridin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine
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Overview
Description
N-(5-bromopyridin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine: is a complex organic compound that features a brominated pyridine ring attached to an octahydroindolizine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Octahydroindolizine: The octahydroindolizine scaffold is synthesized through a cyclization reaction involving a suitable precursor, such as a piperidine derivative.
Coupling Reaction: The brominated pyridine is then coupled with the octahydroindolizine scaffold using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the brominated pyridine ring to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide and polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Dehalogenated products or reduced functional groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-bromopyridin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of brominated pyridine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.
Mechanism of Action
The mechanism by which N-(5-bromopyridin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine exerts its effects involves interaction with molecular targets such as enzymes, receptors, or ion channels. The brominated pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding with target molecules, while the octahydroindolizine scaffold provides structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine
- N-(5-fluoropyridin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine
- N-(5-iodopyridin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine
Uniqueness
N-(5-bromopyridin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3/c14-10-6-12(9-15-8-10)16-11-3-5-17-4-1-2-13(17)7-11/h6,8-9,11,13,16H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYRIWOZBWKTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCN2C1)NC3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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